2-Butylsulfanyl-1H-quinazolin-4-one
Description
Properties
CAS No. |
6956-60-1 |
|---|---|
Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-butylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-8-16-12-13-10-7-5-4-6-9(10)11(15)14-12/h4-7H,2-3,8H2,1H3,(H,13,14,15) |
InChI Key |
CSRKFNCZGRRGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butylsulfanyl 1h Quinazolin 4 One and Analogous Quinazolinone Scaffolds
Classical and Contemporary Synthetic Routes to 4(3H)-Quinazolinones
The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, leading to the development of a wide array of synthetic routes. nih.gov These methods often begin with readily available precursors derived from anthranilic acid. researchgate.net
A foundational method for constructing the 4(3H)-quinazolinone ring is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. nih.gov A common and straightforward variant of this is the reaction of anthranilic acid with an excess of formamide, which upon heating, cyclizes to form quinazolin-4-one. generis-publishing.com
Another widely used precursor is anthranilamide (2-aminobenzamide). It can be condensed with various reagents to form the quinazolinone ring. For instance, reaction with aldehydes or ketones can yield 2-substituted or 2,2-disubstituted quinazolinone derivatives. acgpubs.orgcapes.gov.br The use of orthoamides, such as dimethylformamide dimethylacetal (DMFDMA), also serves as a one-carbon source to facilitate condensation and cyclization, sometimes leading to subsequent N-alkylation. rsc.orgresearchgate.net
| Precursor | Condensing Agent | Conditions | Product Type |
| Anthranilic Acid | Formamide | Heat (e.g., 130-135 °C) | Quinazolin-4-one generis-publishing.com |
| Anthranilamide | Aromatic Aldehydes | p-TSA, PEG, Microwave | 2-Aryl-4(3H)-quinazolinones nih.gov |
| Anthranilamide | Ketones | Iodine, Ionic Liquid | 2,2-Disubstituted quinazolin-4(1H)-ones capes.gov.br |
| Anthranilamide | Dimethylformamide diacetals | Heat (e.g., 150 °C) | Quinazolin-4-one (potential for N3-alkylation) rsc.orgresearchgate.net |
This table provides illustrative examples of condensation reactions for quinazolinone synthesis.
Cyclization is the critical ring-forming step in quinazolinone synthesis. These strategies can be broadly categorized as intramolecular cyclizations of pre-formed intermediates or tandem/domino reactions where cyclization follows an initial intermolecular reaction.
A prevalent two-step approach involves first reacting anthranilic acid with an acylating agent like acetic anhydride (B1165640) to form a 2-methyl-3,1-benzoxazin-4-one intermediate. This stable intermediate is then treated with a nitrogen nucleophile (e.g., ammonia) to open the oxazinone ring, followed by cyclization to yield the corresponding quinazolinone. researchgate.netptfarm.pl Similarly, isatoic anhydrides can react with amines to form amide intermediates that are then cyclized to produce quinazolinones. acgpubs.org
Modern methods often employ metal catalysts to facilitate the cyclization process under milder conditions. For example, copper-catalyzed reactions can be used to couple 2-halobenzamides with nitriles, followed by an intramolecular SNAr reaction to close the ring. organic-chemistry.org Ruthenium complexes have been used to catalyze the tandem cyclization of 2-nitrobenzonitriles with alcohols to furnish 2-arylquinazolin-4(3H)-ones. rsc.org
| Precursor(s) | Key Reagent/Catalyst | Strategy |
| Anthranilic Acid, Acetic Anhydride, Ammonia | - | Formation and aminolysis of benzoxazinone (B8607429) intermediate researchgate.net |
| Isatoic Anhydride, Amines | Acid | Cyclization of N-(2-aminobenzoyl)amine intermediate acgpubs.org |
| 2-Halobenzamides, Nitriles | Copper catalyst, tBuOK | Intramolecular SNAr cyclization organic-chemistry.org |
| 2-Nitrobenzonitriles, Alcohols | Ruthenium catalyst | Reductive cyclization/condensation cascade rsc.org |
This table summarizes various cyclization strategies for forming the quinazolinone ring.
Targeted Synthesis of 2-Substituted Quinazolinone Derivatives
To synthesize the target molecule, 2-butylsulfanyl-1H-quinazolin-4-one, a sulfur-containing group must be installed at the C2 position. This is typically achieved by starting with a 2-mercaptoquinazolinone precursor, which is then alkylated.
The most direct route to a 2-thio-substituted quinazolinone involves using a precursor that already contains the sulfur atom. A common method is the reaction of anthranilic acid with an appropriate isothiocyanate. For example, reacting anthranilic acid with aryl isothiocyanates is a standard procedure for synthesizing 2-mercapto-3-arylquinazolin-4(3H)-ones. nih.gov For the parent 2-mercapto-1H-quinazolin-4-one, a reaction between anthranilic acid and carbon disulfide or a related thiocarbonyl compound can be employed. This 2-mercapto (or its tautomeric thione) derivative is the key intermediate for introducing the butylsulfanyl group.
Once the 2-mercaptoquinazolinone is obtained, the final step is a nucleophilic substitution reaction on an alkyl halide. Specifically for this compound, the 2-mercaptoquinazolinone is treated with a butylating agent. This S-alkylation is a regioselective process. jst.go.jp
The reaction typically involves deprotonating the thiol group with a base to form a more nucleophilic thiolate anion, which then attacks the butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). Common bases used for this transformation include potassium carbonate (K₂CO₃) in a solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). nih.gov This straightforward S-alkylation provides a reliable method to obtain the desired this compound and other 2-(alkylthio) derivatives. nih.gov
| Precursor | Alkylating Agent | Base/Solvent | Product |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl bromoacetate | K₂CO₃ / Acetone | 2-(Ethoxycarbonylmethylthio)-3-phenylquinazolin-4-one nih.gov |
| 2-Mercapto-1H-quinazolin-4-one | 1-Bromobutane | K₂CO₃ / DMF | This compound |
| Potassium 2-thio- tandfonline.comresearchgate.netdoaj.orgtriazolo[1,5-c]quinazoline | Halogenocarboxylic acids | - | S-alkylated carboxylic acid derivatives jst.go.jp |
This table illustrates the S-alkylation reaction, the key step for synthesizing the target compound and its analogs.
Green Chemistry Approaches in Quinazolinone Synthesis
In recent years, significant efforts have been made to develop more environmentally benign methods for quinazolinone synthesis, focusing on reducing hazardous solvent use, energy consumption, and waste. researchgate.netbenthamscience.com
Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often improving yields compared to conventional heating. nih.govtandfonline.comdoaj.org The condensation of anthranilamide with aldehydes, for example, can be efficiently carried out under microwave irradiation in a green solvent like polyethylene (B3416737) glycol (PEG). nih.gov
The use of alternative solvent systems is another cornerstone of green quinazolinone synthesis. Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have been successfully employed as both a solvent and a catalyst for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from a benzoxazinone intermediate and an amine. tandfonline.comdoaj.orgtandfonline.com Similarly, ionic liquids have been used as recyclable media for the synthesis of 2,2-disubstituted quinazolin-4(1H)-ones. capes.gov.br These approaches align with the principles of green chemistry by offering routes that are often more efficient and less polluting. tandfonline.com
Microwave-Assisted Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of 2-alkylsulfanyl-quinazolin-4-ones, microwave irradiation is particularly effective in the S-alkylation of the 2-mercapto-1H-quinazolin-4-one precursor. This method significantly reduces reaction times from hours to mere minutes compared to conventional heating. nih.govsigmaaldrich.com The reaction typically involves treating the 2-mercapto intermediate with an alkyl halide in the presence of a base, often under solvent-free or minimal solvent conditions. nih.gov For instance, the alkylation of 2-mercapto-3-m-tolyl-3H-quinazolin-4-one with various alkylating agents has been successfully achieved using microwave irradiation, demonstrating the method's efficiency. sigmaaldrich.com
Table 1: Microwave-Assisted S-Alkylation of 2-Mercaptoquinazoline Analogues
| Precursor | Alkylating Agent | Catalyst/Base | Solvent | Power (W) / Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-mercapto-3-m-tolyl-3H-quinazolin-4-one | Methyl 2-chloropropionate | NaOH | DMF (catalytic) | 900 W / 5 min | 75.2 | sigmaaldrich.com |
| Anthranilic acid | Thio carbamate (B1207046) salt | - | Ethanol | 20-30 min | Good | nih.gov |
Ultrasound-Promoted Reactions
The use of ultrasonic irradiation in chemical synthesis, known as sonochemistry, enhances reaction rates and yields through the phenomenon of acoustic cavitation. This technique has been applied to the synthesis of various heterocyclic compounds, including quinazolinones. Ultrasound can promote the key cyclization step or the final alkylation step in the formation of this compound. Studies have shown that ultrasound can significantly shorten reaction times and improve the efficiency of cyclization and cross-coupling reactions, even under milder conditions. researchgate.net For example, ultrasound-assisted synthesis has been shown to be superior to conventional heating for certain quinazoline-forming reactions, offering higher yields in shorter times. researchgate.net While specific data for the direct ultrasonic synthesis of this compound is not detailed, the principles from analogous reactions, such as the synthesis of thioesters from 2-mercaptobenzoxazoles, suggest its applicability and benefits. nih.gov
Table 2: Comparison of Conventional vs. Ultrasound-Promoted Quinazoline Synthesis
| Reaction Type | Conventional Method (Time) | Ultrasound Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Cyclization of 2-iodoaniline (B362364) & TosMIC | Reflux conditions (hours) | 30 minutes | Higher efficiency | researchgate.net |
Catalyst-Free and Solvent-Free Methodologies
In line with the principles of green chemistry, catalyst-free and solvent-free reaction conditions are highly desirable. The synthesis of the 2-mercapto-quinazolin-4-one precursor can be achieved under catalyst-free conditions by reacting 2-aminobenzothioamides with aldehydes in water, offering an environmentally friendly route with high yields. nih.gov The subsequent S-alkylation to introduce the butylsulfanyl group is often a base-promoted nucleophilic substitution that does not inherently require a metal catalyst. nih.govrsc.org Furthermore, some methodologies utilize solvent-free conditions, often coupled with microwave irradiation, to synthesize 2-thio-derivatives of quinazolinone, which minimizes volatile organic waste and simplifies product purification. nih.gov
Utilization of Heterogeneous Catalysts and Natural Deep Eutectic Solvents
The development of sustainable catalytic systems has led to the use of heterogeneous catalysts and green solvents like Natural Deep Eutectic Solvents (NADES). Heterogeneous catalysts, such as acid-functionalized magnetic silica (B1680970) nanoparticles, offer advantages like easy separation from the reaction mixture and recyclability. mdpi.com These catalysts have been employed for the synthesis of the quinazolinone core structure. mdpi.comresearchgate.net
NADES are mixtures of natural compounds like sugars, amino acids, and organic acids that form a eutectic mixture with a melting point lower than the individual components. They serve as biodegradable, low-cost, and non-toxic solvents and can also act as catalysts. nih.govrsc.orgdntb.gov.ua Various quinazolinone and dihydroquinazolinone derivatives have been synthesized in good to excellent yields using NADES, such as those based on choline chloride with ascorbic acid or tartaric acid. nih.govrsc.orgdntb.gov.ua These green solvents provide a sustainable alternative to conventional volatile organic solvents for the synthesis of the quinazolinone scaffold. mdpi.comdntb.gov.ua
Table 3: Examples of Natural Deep Eutectic Solvents in Quinazolinone Synthesis
| NADES Components | Reactants | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| L-(+)-Tartaric acid / N,N'-dimethylurea | Anthranilamides + Aldehydes | 90 | Good to Excellent | rsc.org |
| Choline chloride / Ascorbic acid | 2-Aminobenzamide + Aldehydes | 60 | 85-97 | nih.gov |
Metal-Catalyzed Reactions in Quinazolinone Synthesis
Transition metal catalysis provides powerful tools for the construction of complex molecules, including the quinazolinone framework and the introduction of specific substituents. Palladium and copper are among the most versatile metals used for these transformations.
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While commonly used for C-C and C-N bond formation, palladium catalysts are also effective for C-S bond formation. A plausible, though less common, route to this compound involves the palladium-catalyzed cross-coupling of a 2-halo-1H-quinazolin-4-one (e.g., 2-chloro or 2-bromo derivative) with butanethiol. This type of reaction, analogous to the Buchwald-Hartwig amination, typically employs a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine (B1218219) ligand. nih.gov The choice of ligand is crucial for the reaction's success, with ferrocene-based ligands like 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF) showing broad applicability for coupling aryl halides with thiols. nih.gov
Table 4: Representative Conditions for Palladium-Catalyzed C-S Coupling
| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide/Chloride | Aliphatic/Aromatic Thiol | Pd(OAc)₂ / DiPPF | NaO-t-Bu | Toluene | 80-110 | nih.gov |
Copper-Catalyzed Cyclizations
Copper-catalyzed reactions, particularly Ullmann-type condensations, are a classical and reliable method for forming C-S bonds. nih.gov This approach is highly relevant for the synthesis of this compound. The reaction would involve the coupling of a 2-halo-1H-quinazolin-4-one with butanethiol or a corresponding thiolate salt, catalyzed by a copper(I) salt such as CuI. nih.govorganic-chemistry.org These reactions often require a base and are typically performed in polar, high-boiling solvents like DMF or NMP at elevated temperatures. nih.gov The use of ligands, such as diamines or proline, can often facilitate the reaction, allowing for milder conditions. Copper catalysis is also employed in the formation of the quinazolinone ring itself through various cascade reactions. nih.gov
Table 5: General Conditions for Copper-Catalyzed C-S Coupling (Ullmann-Type)
| Aryl Halide | Thiol/Sulfide Source | Catalyst | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| 2-Halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes | Na₂S | CuI | - | DMF | 100 | organic-chemistry.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Mercapto-1H-quinazolin-4-one |
| 2-Mercapto-3-m-tolyl-3H-quinazolin-4-one |
| Butyl bromide |
| Methyl 2-chloropropionate |
| Anthranilic acid |
| 2-Aminobenzothioamide |
| Choline chloride |
| Ascorbic acid |
| L-(+)-Tartaric acid |
| N,N'-dimethylurea |
| Betaine |
| Glycerol |
| 2-Chloro-1H-quinazolin-4-one |
| 2-Bromo-1H-quinazolin-4-one |
| Butanethiol |
| Pd(OAc)₂ (Palladium(II) acetate) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) |
| CuI (Copper(I) iodide) |
| DMF (Dimethylformamide) |
| NMP (N-Methyl-2-pyrrolidone) |
| (E)-2-nitrobenzaldehyde O-methyl oxime |
| 2-Halo-1-(2-haloaryl)-3,3,3-trifluoropropylenes |
| 2-chlorobenzoic acid |
| Aniline |
Ruthenium-Catalyzed Oxidative Processes
Ruthenium catalysis has emerged as a powerful tool for the synthesis and derivatization of quinazolinone scaffolds, primarily through C-H bond activation and oxidative annulation reactions. These processes offer an atom-economical approach to building complex fused-polyheterocyclic systems. researchgate.net
One prominent strategy involves the ruthenium(II)-catalyzed direct C−H/C−H (4+2) annulation of 2-aryl-quinazolinones with reagents like vinylene carbonate. researchgate.net This method facilitates the construction of diversely substituted fused-polyheterocycles. While not directly producing this compound, this approach highlights the capability of ruthenium catalysts to functionalize the quinazolinone core. For instance, the reaction of 2-aryl-4-quinazolinones with olefins can lead to pyrrolo[2,1-b]quinazolin-9(1H)-one scaffolds through a cascade of C-H bond activation and intramolecular aza-Michael reaction. nih.gov
Another significant ruthenium-catalyzed method is the deaminative coupling of 2-aminobenzamides with amines, which efficiently yields quinazolinone products without the need for reactive reagents or generating toxic byproducts. acs.org Furthermore, ruthenium catalysts facilitate the synthesis of quinazolinones from nitroarenes and primary alcohols via a hydrogen transfer reaction, showcasing the versatility of this metal in forming the fundamental C-N bond of the quinazolinone skeleton. researchgate.net A recently developed transformation even allows for the metamorphosis of quinazolinones into highly substituted aminoisoquinolines through a ruthenium-catalyzed [4+2] annulation with sulfoxonium ylides, demonstrating the catalyst's utility in advanced molecular editing. acs.org
The table below summarizes representative conditions for ruthenium-catalyzed transformations of quinazolinone precursors.
Table 1: Ruthenium-Catalyzed Reactions for Quinazolinone Scaffolds
| Starting Materials | Catalyst System | Reagent | Solvent | Conditions | Product Type | Ref |
|---|---|---|---|---|---|---|
| 2-Aryl-quinazolinones | Ru(II) | Vinylene Carbonate | - | Acid/base-free | Fused-polyheterocycles | researchgate.net |
| 2-Aryl-quinazolinones | Ruthenium | Olefins | - | Oxidative coupling | Pyrrolo[2,1-b]quinazolin-9(1H)-ones | nih.gov |
| 2-Aminobenzamides | [Ru]/L | Amines | - | Deaminative coupling | Quinazolinones | acs.org |
| Nitroarenes | Ruthenium | Primary Alcohols | - | Hydrogen transfer | Quinazolin-4(3H)-ones | researchgate.net |
Oxidative Cyclization Techniques in Quinazolinone Derivatization
Oxidative cyclization is a cornerstone of modern quinazolinone synthesis, enabling the construction of the heterocyclic ring from acyclic or partially cyclized precursors. These methods often avoid harsh conditions and the use of stoichiometric, toxic oxidants by employing catalytic systems or electrochemical approaches. nih.govnih.gov
A notable advancement is the use of electro-oxidative cyclization. One such protocol utilizes potassium persulfate (K₂S₂O₈) to promote the tandem cyclization of 2-aminobenzamides with primary alcohols. nih.govrsc.org This method proceeds under undivided electrolytic conditions without a transition metal catalyst or base, offering a green and mild route to quinazolinones at room temperature. nih.gov The process is efficient, tolerates a wide range of functional groups, and is scalable, making it highly practical. nih.govrsc.org
Another powerful technique involves the use of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) as an oxidant. PIFA can initiate the oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones to produce 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.org This reaction proceeds with high regioselectivity and provides access to complex quinazolinone analogs. The starting materials for this process are themselves prepared by the thermal cyclocondensation of 2-(pent-4-enamido)benzamides. beilstein-journals.org
The following table illustrates examples of oxidative cyclization techniques.
Table 2: Examples of Oxidative Cyclization for Quinazolinone Synthesis
| Starting Materials | Reagent/System | Key Features | Product Type | Ref |
|---|---|---|---|---|
| 2-Aminobenzamides, Primary Alcohols | K₂S₂O₈, Electrosynthesis | Transition metal-free, base-free, room temp. | Quinazolinones | nih.govrsc.org |
| 2-(3-Butenyl)quinazolin-4(3Н)-ones | PIFA | High regioselectivity, 5-exo-trig cyclization | Pyrrolo[1,2-a]quinazolin-5(1H)-ones | beilstein-journals.org |
One-Pot Synthetic Strategies for Efficiency and Yield Optimization
One-pot syntheses are highly valued for their operational simplicity, reduced waste, and potential for high yields by avoiding the isolation of intermediates. Several efficient one-pot strategies have been developed for the synthesis of 2-substituted quinazolinones.
A copper(I)-catalyzed, ligand-free domino strategy allows for the synthesis of 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and various partners like aldehydes, benzyl (B1604629) alcohols, or methyl arenes. gaylordchemical.com This reaction, which uses copper(I) iodide and trimethylsilyl (B98337) azide (B81097) (TMSN₃) as a nitrogen source, performs significantly better in DMSO as a solvent. The process is operationally simple and demonstrates good functional group tolerance. gaylordchemical.com
Palladium catalysis has also been employed in a one-pot cascade reaction starting from o-nitrobenzamides and alcohols. nih.gov This method proceeds via alcohol oxidation, nitro reduction, condensation, and dehydrogenation without any external reducing or oxidizing agents, affording good to high yields of various quinazolin-4(3H)-ones. nih.gov
Furthermore, multicomponent reactions (MCRs) provide a powerful avenue for one-pot synthesis. A novel MCR strategy constructs 2-amino 3-substituted quinazolinone derivatives from isatoic anhydride, an amine, and an electrophilic cyanating agent, N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS). aurigeneservices.com Another four-component tandem reaction uses an acidic ionic liquid, [Hmim]TFA, to synthesize 2-styryl-4(3H)-quinazolinones from isatoic anhydride, a primary amine or ammonium (B1175870) acetate, triethylorthoacetate, and an aromatic aldehyde. acs.org
The table below outlines various one-pot synthetic strategies for quinazolinone derivatives.
Table 3: One-Pot Synthetic Strategies for Quinazolinone Derivatives
| Starting Materials | Catalyst/Reagent | Solvent | Key Features | Product Type | Ref |
|---|---|---|---|---|---|
| 2-Bromobenzamide, Aldehydes/Alcohols | CuI, TMSN₃ | DMSO | Ligand-free, domino reaction | 2-Substituted Quinazolinones | gaylordchemical.com |
| o-Nitrobenzamides, Alcohols | Palladium | Toluene | Hydrogen transfer, oxidant-free | 2-Substituted Quinazolin-4(3H)-ones | nih.gov |
| Isatoic Anhydride, Amine, NCTS | LiHMDS | 1,4-Dioxane | Multicomponent reaction | 2-Amino 3-Substituted Quinazolinones | aurigeneservices.com |
Chemical Reactivity and Derivatization of 2 Butylsulfanyl 1h Quinazolin 4 One Analogs
Functional Group Interconversions on the Quinazolinone Nucleus
The quinazolinone core possesses several reactive sites amenable to functional group interconversions, which are crucial for modifying the compound's properties. A primary transformation involves the lactam function at position 4. The carbonyl group can be converted into a more reactive chloro group, creating a key intermediate for further derivatization.
One of the most significant interconversions is the transformation of the 4-oxo group into a 4-chloro substituent. This is typically achieved by treating the quinazolin-4-one with chlorinating agents such as phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), or with a combination of triphenylphosphine and N-chlorosuccinimide. The resulting 4-chloroquinazoline is a highly valuable intermediate because the chlorine atom at the C4 position is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, thereby enabling the synthesis of diverse libraries of quinazoline (B50416) derivatives.
Furthermore, the substituent at the C2 position, such as the butylsulfanyl group, can also be manipulated. Thioether groups can be oxidized to the corresponding sulfoxides and sulfones, which can alter the electronic properties of the quinazolinone ring and may act as leaving groups themselves under specific conditions, allowing for substitution at the C2 position.
| Initial Functional Group (Position) | Reagent(s) | Resulting Functional Group | Significance |
|---|---|---|---|
| 4-Oxo | POCl₃ or SOCl₂/DMF | 4-Chloro | Creates a reactive site for nucleophilic substitution. |
| 4-Hydroxy | Triphenylphosphine/Trichloroisocyanuric acid | 4-Chloro | Provides an alternative method for chlorination. frontiersin.org |
| 2-Thioalkyl | Oxidizing agents (e.g., m-CPBA) | 2-Sulfinylalkyl or 2-Sulfonylalkyl | Modifies electronic properties and can create a leaving group. |
Regioselective Modifications and Substituent Effects
Regioselectivity is a critical aspect of the derivatization of the quinazolinone scaffold. The C2 and C4 positions of the pyrimidine (B1678525) ring exhibit different reactivities, which can be exploited for selective modifications. Generally, the C4 position is more susceptible to aromatic nucleophilic substitution reactions in 2,4-disubstituted quinazolines. acs.org
Achieving regioselective substitution at the C2 position often presents a challenge and may require strategic manipulations. acs.org One common approach involves the use of a 2-chloroquinazoline where the C4 position is blocked by a less reactive group (e.g., C-H or C-C bond). acs.org Alternatively, specific reaction conditions and the nature of the nucleophile can direct the substitution to the C2 position. For instance, in 2-chloro-4-sulfonylquinazolines, an azide (B81097) nucleophile can first replace the sulfonyl group at C4, followed by an intrinsic azide–tetrazole tautomeric equilibrium that directs the displaced sulfinate to replace the chloride at the C2 position, effectively achieving a functional group swap. acs.org
Substituent effects also play a vital role in directing the regioselectivity of reactions. Electron-donating groups on the fused benzene (B151609) ring can enhance the nucleophilicity of the quinazolinone system and influence the reactivity of the C2 and C4 positions. Conversely, electron-withdrawing groups can deactivate the ring, making substitutions more difficult. The nature of the substituent at C2, such as the butylsulfanyl group, influences the electronic density and steric accessibility of the C4 position, and vice-versa.
| Position | Relative Reactivity in SNAr | Controlling Factors | Example Strategy for Selective Substitution |
|---|---|---|---|
| C4 | Higher | More electrophilic carbon center. | Direct nucleophilic substitution on 4-chloroquinazolines. |
| C2 | Lower | Less electrophilic; can be sterically hindered. | Use of 2-chloroquinazolines with a blocked C4 position. acs.org |
Formation of Fused Heterocyclic Systems from Quinazolinone Precursors
Quinazolinone derivatives are excellent precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the annulation of a new ring onto the quinazolinone core, leading to tricyclic and tetracyclic structures with significant biological potential.
The fusion of a pyrrole ring across the N1 and C2 positions of the quinazolinone core results in the formation of pyrrolo[1,2-a]quinazolinones. Several synthetic strategies have been developed to achieve this transformation.
One approach involves a cascade reaction between anthranilamide and a bifunctional carbonyl compound like ethyl levulinate. researchgate.netamanote.com This reaction first forms a 2,3-dihydroquinazolin-4(1H)-one intermediate, which then undergoes a second, intramolecular ring-closing step to yield the fused pyrrolo[1,2-a]quinazoline-1,5-dione derivative. researchgate.netamanote.com
Another method is the oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. nih.govacs.org This intramolecular reaction, often initiated by reagents like iodosobenzene bis(trifluoroacetate) (PIFA), proceeds with high regioselectivity to form 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. acs.org
A third route is the one-pot reductive cyclization of 2-nitrobenzamides with haloketones or keto acids, mediated by reagents such as tin(II) chloride (SnCl₂·2H₂O). nih.gov This efficient method allows for the construction of the tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one and -1,5-dione systems in good yields. nih.gov
| Precursor(s) | Key Reagent(s)/Conditions | Product Type | Reference |
|---|---|---|---|
| Anthranilamide and Ethyl levulinate | Brønsted acid catalyst (e.g., Amberlyst® 15) | Pyrrolo[1,2-a]quinazoline-1,5-dione | researchgate.netamanote.com |
| 2-(3-Butenyl)quinazolin-4(3H)-ones | Iodosobenzene bis(trifluoroacetate) (PIFA) | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | nih.govacs.org |
| 2-Nitrobenzamides and Haloketones/Keto acids | SnCl₂·2H₂O | Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one | nih.gov |
The versatile quinazolinone scaffold also serves as a building block for other fused systems like imidazoquinazolines and triazinoquinazolines.
The synthesis of imidazo[1,2-c]quinazolines can be achieved through various routes. A common method involves using a 4-chloroquinazoline as a precursor. Reaction with aminoethanol, followed by cyclodehydration of the resulting 2-[(quinazolin-4-yl)amino]alcohol intermediate using thionyl chloride or phosphoryl chloride, yields the 2,3-dihydro-2H-imidazo[1,2-c]quinazoline system. researchgate.net Another strategy involves the reaction of 2-(2-aminophenyl)-1H-imidazoles with isothiocyanates, followed by cyclization and elimination of H₂S to form the fused product.
Triazinoquinazolines are another important class of fused heterocycles derived from quinazolinones. For example, nih.govresearchgate.nettriazolo[4,3-a]quinazolin-5-ones can be synthesized from a 2-hydrazino-3H-quinazolin-4-one intermediate. This precursor is then cyclized with various one-carbon donors, such as orthoesters or carboxylic acids, to form the fused triazole ring. This modular approach allows for the introduction of different substituents onto the newly formed triazole ring.
Compound Index
| Compound Name |
|---|
| 2-Butylsulfanyl-1H-quinazolin-4-one |
| 4-Chloroquinazoline |
| Phosphoryl chloride |
| Dimethylformamide |
| Triphenylphosphine |
| N-chlorosuccinimide |
| Trichloroisocyanuric acid |
| 2-Chloro-4-sulfonylquinazoline |
| Pyrrolo[1,2-a]quinazolinone |
| Anthranilamide |
| Ethyl levulinate |
| 2,3-Dihydroquinazolin-4(1H)-one |
| Pyrrolo[1,2-a]quinazoline-1,5-dione |
| 2-(3-Butenyl)quinazolin-4(3H)-one |
| Iodosobenzene bis(trifluoroacetate) |
| 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one |
| 2-Nitrobenzamide |
| Tin(II) chloride |
| Tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one |
| Imidazo[1,2-c]quinazoline |
| 2-[(Quinazolin-4-yl)amino]alcohol |
| Thionyl chloride |
| 2-(2-Aminophenyl)-1H-imidazole |
| nih.govresearchgate.netTriazolo[4,3-a]quinazolin-5-one |
| 2-Hydrazino-3H-quinazolin-4-one |
Structure Activity Relationship Sar Studies of Quinazolinone Derivatives with Biological Relevance
Elucidating the Role of the Quinazolinone Core in Molecular Recognition
The bicyclic quinazolinone core, consisting of a fused benzene (B151609) and pyrimidine (B1678525) ring, is fundamental to its biological activity. mdpi.com Its ability to participate in crucial molecular interactions, such as hydrogen bonding, underpins its function. For instance, in the context of kinase inhibition, the nitrogen atoms at positions N-1 and N-3 of the quinazolinone ring are critical for binding to the hinge region of the enzyme's active site. nih.govnih.gov Specifically, these nitrogen atoms can form hydrogen bonds with key amino acid residues like methionine and threonine. nih.gov The carbonyl group at the C4 position has also been shown to form important hydrogen bonds. mdpi.com This interaction pattern, where the quinazolinone scaffold anchors the molecule within the target's binding site, is a recurring theme across different biological targets, including poly(ADP-ribose) polymerase-1 (PARP1), where the quinazolinone ring system forms key hydrogen bonds with asparagine residues. mdpi.comnih.gov This inherent binding capability makes the quinazolinone nucleus a powerful framework for designing targeted inhibitors. nih.govnih.govresearchgate.net
Impact of Substituents at the 2-Position on Biological Activity Profiles
Structure-activity relationship studies have consistently shown that substitutions at the C2-position of the quinazolinone ring are significant in modulating the pharmacological profile of the derivatives. nih.govnih.govresearchgate.net The nature of the substituent at this position can drastically alter the compound's biological activity, influencing everything from antimicrobial to enzyme inhibitory functions. nih.govnih.govnih.gov For example, the introduction of aryl groups at the C2-position has been explored for developing compounds with antiproliferative activity. nih.gov Similarly, attaching phenolic groups to this position can confer potent antioxidant properties. nih.govmdpi.com
The presence of a sulfur-containing group, or thioether, at the C2-position has been shown to be essential for certain biological activities, notably antimicrobial and monoamine oxidase (MAO) inhibition. nih.govnih.gov The introduction of an aliphatic thioether side chain, such as the butylsulfanyl group in 2-Butylsulfanyl-1H-quinazolin-4-one, contributes to the molecule's specific interactions with biological targets.
In a study of 2-mercapto-4(3H)-quinazolinone derivatives as potential inhibitors of human monoamine oxidase (MAO) enzymes, the nature of the thioether side chain was found to be critical. nih.gov While the specific butylsulfanyl derivative was not detailed, the study provides strong evidence for the role of similar thioether chains. Analysis of the structure-activity relationships for MAO-B inhibition showed that substitution at the C2 position with a benzylthio moiety was particularly effective. nih.gov The study demonstrated that these thioether derivatives were potent and specific inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov
| Compound | Moiety at 2-Position | MAO-B Inhibition IC₅₀ (µM) |
| 2-[(3-Iodobenzyl)thio]quinazolin-4(3H)-one | 3-Iodobenzylthio | 0.142 |
| 2-[(3-Bromobenzyl)thio]quinazolin-4(3H)-one | 3-Bromobenzylthio | 0.224 |
| 2-[(3-Chlorobenzyl)thio]quinazolin-4(3H)-one | 3-Chlorobenzylthio | 0.287 |
| 2-(Benzylthio)quinazolin-4(3H)-one | Benzylthio | 3.03 |
Data sourced from a study on 2-substituted 4(3H)-quinazolinone thioether derivatives. nih.gov
Lipophilicity, or the ability of a compound to dissolve in fats and non-polar environments, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govmdpi.com For quinazolinone derivatives, lipophilicity plays a significant role in their biological activity, particularly for compounds targeting the central nervous system (CNS), as it facilitates penetration of the blood-brain barrier. nih.govmdpi.com
Structural Determinants for Kinase Inhibitory Activity
The quinazoline (B50416) scaffold is a cornerstone in the development of protein kinase inhibitors, with several approved drugs for cancer therapy based on this structure. nih.govnih.govnih.gov The primary structural determinant for this activity is the ability of the quinazoline core to mimic the adenine (B156593) ring of ATP, allowing it to bind competitively to the ATP-binding site in the kinase domain. nih.gov
Key interactions include:
Hinge Binding: The N1 and N3 atoms of the quinazoline ring form crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in place. nih.govmdpi.com
4-Position Substituent: For many epidermal growth factor receptor (EGFR) kinase inhibitors, a 4-anilino moiety is a privileged structure. This group extends into a hydrophobic pocket, and its substitution pattern can determine the inhibitor's potency and selectivity. nih.govnih.gov
6- and 7-Position Substituents: Modifications at the C6 and C7 positions of the benzene ring are often used to fine-tune solubility, cell permeability, and selectivity. For example, selectivity for the HER2 kinase over EGFR can be influenced by substituents at the C6 position. nih.gov Bulky substituents at the C7 position are also often favorable for inhibitory activity. nih.gov
These structural features collectively enable quinazolinone derivatives to act as potent and often selective kinase inhibitors, disrupting the signaling pathways that drive diseases like cancer. nih.govmdpi.com
SAR for Antimicrobial and Antioxidant Properties of Quinazolinones
Quinazolinone derivatives exhibit a broad spectrum of biological activities, including notable antimicrobial and antioxidant effects. nih.govresearchgate.net
Antimicrobial Activity: The structure-activity relationship for antibacterial properties has been extensively studied. acs.orgnih.gov Key findings indicate that activity is highly dependent on the substitution pattern across the entire scaffold. nih.gov
Position 2: The presence of a methyl or thiol group at the C2-position is considered essential for antimicrobial activity. nih.gov
Position 3: A substituted aromatic ring at the N3-position is also crucial. nih.gov
Position 4: Substitution at the C4-position, mainly with an amine or substituted amine, can enhance antimicrobial effects. nih.gov
Benzene Ring: The addition of halogen atoms, such as iodine, at the C6 and C8 positions can significantly improve antibacterial activity. nih.gov
These derivatives are particularly effective against Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov
| Compound Modification on Quinazolinone Core | Example Organism | General Activity Trend |
| Substituents at C2 and C3 | S. aureus | Essential for activity; thiol or methyl at C2 is favorable. nih.gov |
| Halogenation at C6 and C8 | Bacteria | Significantly improves antibacterial potency. nih.gov |
| Amine group at C4 | Bacteria | Can improve antimicrobial activity. nih.gov |
Antioxidant Activity: The antioxidant potential of quinazolinones is strongly linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com
Position 2: For derivatives with a phenyl ring at the C2-position, the presence and position of hydroxyl (-OH) groups on that phenyl ring are paramount. nih.govmdpi.comresearchgate.net
Hydroxyl Groups: Compounds with at least one hydroxyl group, often in combination with a methoxy (B1213986) group, show antioxidant activity. nih.govresearchgate.net The most potent antioxidant effects are seen in derivatives with two hydroxyl groups in an ortho position on the 2-phenyl ring. nih.govmdpi.comresearchgate.net These ortho-diphenolic structures also exhibit metal-chelating properties, which contributes to their antioxidant capacity. nih.govresearchgate.net
Electron-Donating Groups: In general, the presence of electron-donating groups (like -OH and -OCH3) on substituents enhances antioxidant activity. core.ac.ukresearchgate.net
| Compound | Key Structural Feature | Antioxidant Activity |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Ortho-dihydroxy groups on 2-phenyl substituent | Defined as a potent antioxidant with promising metal-chelating properties. nih.govresearchgate.net |
| Schiff base derivatives with -OH or -OCH3 substituents | Electron-donating groups on phenyl ring | Found to be excellent antioxidants in multiple assays. core.ac.ukresearchgate.net |
| 2-Phenylquinazolin-4(3H)-one derivatives | At least one hydroxyl group on the 2-phenyl ring | Required to obtain antioxidant activity. nih.govresearchgate.net |
Scaffold Hopping and its Implications for Quinazolinone Derivative Design
Scaffold hopping is a powerful strategy in drug design where the core structure (scaffold) of a known active compound is replaced with a different, often structurally distinct, scaffold while preserving the original biological activity. nih.gov This technique is used to discover novel classes of compounds, improve properties like potency or ADMET profiles, and escape existing patent claims.
The quinazolinone ring system is an excellent candidate for scaffold hopping strategies due to its status as a "privileged structure." mdpi.comnih.gov Researchers have successfully used this approach by replacing other heterocyclic systems, such as thienopyrimidinones, with the quinazolinone core to generate novel and potent inhibitors. nih.gov This demonstrates that the quinazolinone scaffold can effectively mimic the three-dimensional orientation of functional groups required for binding, even when replacing a chemically different core. This interchangeability highlights the versatility of the quinazolinone framework and its importance as a foundational element in the design of new therapeutic agents through techniques like molecular hybridization and scaffold hopping. nih.govnih.gov
Biological Target Identification and Mechanism of Action Studies for Quinazolinone Derivatives
Enzyme Inhibition by Quinazolinone Compounds
The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes crucial in various pathological conditions.
Kinase Inhibition Profiles
Quinazolinone derivatives have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
RIP2, Aurora A, PI3Kα, BRD4, EGFR, VEGFR2, HER2, and CDK2: Derivatives of the quinazoline (B50416) scaffold have demonstrated potent inhibitory activity against a range of kinases. For instance, certain quinazoline derivatives have been identified as inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase, a key mediator in inflammatory signaling pathways. nih.govcas.orgnih.gov The quinazoline core has also been integral in the development of inhibitors for Aurora kinases, which are involved in cell cycle regulation. nih.govnih.gov
In the realm of cancer therapy, quinazolinone-based compounds are prominent. They are recognized as inhibitors of Phosphoinositide 3-kinases (PI3Ks), which are central to cell growth and survival signaling. nih.govnih.govnih.gov Several FDA-approved PI3K inhibitors, such as idelalisib (B1684644) and copanlisib, are based on the quinazoline structure. nih.gov Notably, some derivatives have been engineered as dual PI3K/mTOR or PI3K/HDAC inhibitors. nih.govnih.gov
Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, are epigenetic readers that have emerged as important cancer targets. Quinazolinone derivatives, like PFI-1, have been shown to be potent and selective inhibitors of BRD4. nih.govnih.gov
The quinazoline structure is famously associated with the inhibition of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. First, second, and third-generation EGFR inhibitors, including gefitinib, erlotinib, and afatinib, are built around this scaffold. nih.govmdpi.commdpi.comnih.gov These compounds often target both wild-type and mutant forms of EGFR. Furthermore, many quinazolinone derivatives exhibit dual inhibitory activity against EGFR and other kinases like Human Epidermal Growth Factor Receptor 2 (HER2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govnih.gov This multi-targeted approach is a promising strategy in cancer treatment. nih.govnih.gov
Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle, is another well-established target for quinazolinone-based inhibitors, with several compounds showing potent activity against melanoma and other cancers. mdpi.comresearchgate.netmdpi.com
| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Quinazoline Derivative (15c) | PI3Kδ | 27.5 | nih.gov |
| Quinazoline Derivative (6a) | PI3Kα | 13.6 | researchgate.net |
| Quinazoline-amino sulphonamide (7b) | PI3Kα | Picomolar range | researchgate.net |
| Quinazolin-4(3H)-one (2i) | CDK2 | 173 | nih.gov |
| Quinazolin-4(3H)-one (3i) | CDK2 | 177 | nih.gov |
| Ortho-chloro-benzylideneamino derivative (6b) | CDK2 | 670 | mdpi.com |
| Quinazoline Derivative (6d) | EGFR | 69 | mdpi.com |
| Quinazolin-4(3H)-one (2i) | HER2 | 128 | nih.gov |
| Quinazoline Derivative (11d) | VEGFR2 | 5490 | researchgate.net |
| Quinazoline Derivative (SQ2) | VEGFR2 | 14 | nih.gov |
RecQ Helicases: RecQ helicases are crucial for maintaining genome stability, and their upregulation has been linked to cancer cell survival. mdpi.com Recent studies have identified novel quinazolinone derivatives as inhibitors of this enzyme family. For example, compound 11g, a quinazolinone derivative, was found to moderately inhibit Bloom syndrome (BLM), Werner syndrome (WRN), and RECQ1 helicases, acting as a potential pan-RecQ helicase inhibitor. mdpi.com Another quinazoline derivative, KZL-047, was shown to upregulate the expression of RecQ family helicases, which helped to ameliorate arsenic-induced liver damage in experimental models. nih.govresearchgate.net
Inhibition of Bacterial Enzymes
The antibacterial properties of quinazolinones are often attributed to their ability to inhibit essential bacterial enzymes that have no close homologs in humans.
DNA Gyrase and Topoisomerase IV: Bacterial DNA gyrase and topoisomerase IV are type II topoisomerases that are validated targets for antibacterial agents. Quinazolinone derivatives have been designed and synthesized as inhibitors of these enzymes. nih.govresearchgate.netgoogle.com Some compounds, identified through structural searches and synthesis, have shown potent inhibition of S. aureus GyrB with IC₅₀ values in the sub-micromolar range. nih.gov Docking studies have confirmed that these molecules can bind to the active site of the DNA gyrase enzyme. researchgate.netgoogle.com
Cytochrome bd Oxidase: Cytochrome bd oxidase is a terminal oxidase in the respiratory chain of many bacteria, including Mycobacterium tuberculosis, and is crucial for survival under certain conditions. N-phenethyl-quinazolin-4-yl-amines and other quinazoline derivatives have been identified as potent inhibitors of this enzyme, representing a promising avenue for the development of new anti-tuberculosis therapies. nih.gov
| Compound/Derivative Class | Target Enzyme | Organism | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | GyrB | S. aureus | 1.21 | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) | GyrB | S. aureus | 0.31 | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | GyrB | S. aureus | 0.28 | nih.gov |
| Hydrazone-pyrazole derivative (5a) | DNA Gyrase | E. coli | 3.19 - 4.17 (range for potent compounds) | google.com |
Acetylcholinesterase Modulation
Quinazolinone derivatives have been investigated as modulators of acetylcholinesterase (AChE), the key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Several studies have reported the design and synthesis of quinazolinone-based compounds as AChE inhibitors, with some displaying promising activity and potential for multi-target effects, such as also reducing neuroinflammation. For example, the derivative MR2938 showed an IC₅₀ value of 5.04 μM for AChE inhibition.
Tumor Necrosis Factor α Converting Enzyme (TACE) Interaction
Tumor Necrosis Factor α Converting Enzyme (TACE), also known as ADAM17, is a metalloproteinase that cleaves the precursor of TNF-α to its soluble, active form. It is a significant target in inflammatory diseases. Despite extensive searches of scientific literature, there is currently no significant public data available that describes the direct inhibition of or interaction between TACE and quinazolinone derivatives, including the 2-Butylsulfanyl-1H-quinazolin-4-one subclass. The known inhibitors of TACE primarily belong to other chemical classes, such as peptide hydroxamates and the natural inhibitor TIMP-3.
Receptor Modulation and Signaling Pathway Interference
The biological effects of quinazolinone derivatives are not limited to direct enzyme inhibition; they also involve complex interactions with cellular receptors and the subsequent modulation of signaling pathways.
Ligand-Protein Binding Interactions and Specificity
The efficacy and selectivity of quinazolinone derivatives are fundamentally determined by their binding interactions with their protein targets. Molecular docking and co-crystallography studies have provided detailed insights into these interactions for various kinases.
For EGFR and VEGFR2, quinazolinone inhibitors typically bind to the ATP-binding pocket of the kinase domain. nih.govmdpi.com Key interactions often include hydrogen bonds with hinge region residues (e.g., Met769 in EGFR, Asp1044 in VEGFR2), as well as hydrophobic interactions within the pocket. nih.govmdpi.com The specificity of these inhibitors for different kinases is dictated by subtle differences in the amino acid residues lining the binding site and the ability of the inhibitor's substituents to form specific interactions. nih.gov For instance, the design of dual EGFR/HER2 inhibitors often exploits the similarities in their ATP-binding sites while introducing moieties that can confer selectivity. nih.gov
In the case of BRD4, the quinazolinone moiety has been shown to form crucial hydrogen bonds with a conserved asparagine residue (N140) in the acetyl-lysine binding pocket, mimicking the natural ligand. nih.gov The specificity among different BET family members can be tuned by modifying the other parts of the molecule to interact with non-conserved residues. nih.gov
Similarly, for PI3K inhibitors like idelalisib, the quinazolinone core fits into the adenine-binding region of the ATP-binding site, and its substituents are designed to form selective interactions with specific isoforms, such as the δ-isoform. nih.gov These detailed binding studies are crucial for the rational design of potent and selective inhibitors and for understanding the molecular basis of their activity. mdpi.com
Modulation of Cellular Signaling Cascades (e.g., ALK/PI3K/AKT Signaling)
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several quinazolinone derivatives have been identified as inhibitors of this pathway. mdpi.comnih.gov For instance, the NPM/ALK fusion protein, a constitutively active tyrosine kinase found in anaplastic large cell lymphoma, has been shown to activate the PI3K/Akt pathway. nih.gov Inhibition of this pathway with PI3K inhibitors induced apoptosis in cells expressing NPM/ALK. nih.gov
Idelalisib, a quinazolin-4(3H)-one derivative, is a known inhibitor of PI3K and is used in the treatment of certain hematological malignancies. nih.gov This demonstrates that the quinazolinone scaffold can be effectively utilized to target the PI3K/AKT signaling cascade. While no direct evidence links this compound to this pathway, its structural similarity to other active quinazolinones suggests this as a potential area for future investigation.
Cellular Effects of Quinazolinone Derivatives In Vitro
Quinazolinone derivatives have been shown to exert a variety of effects on cancer cells in laboratory settings, primarily through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. mdpi.comnih.govnih.govnih.gov
Mechanisms of Apoptosis Induction
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many quinazolinone derivatives have been reported to induce apoptosis in cancer cells. mdpi.comnih.gov One study on novel 2-sulfanylquinazolin-4(3H)-one derivatives found that the most active compound induced both early and late apoptosis in HepG2 cancer cells. The mechanism of apoptosis induction was attributed to the upregulation of pro-apoptotic genes such as caspase-3, caspase-9, and Bax, alongside the downregulation of the anti-apoptotic gene Bcl-2. nih.gov Another quinazolinone derivative, 04NB-03, was also found to induce apoptosis in hepatocellular carcinoma cells in a manner dependent on the generation of reactive oxygen species (ROS). nih.gov
Cell Cycle Perturbation and Arrest Mechanisms
The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is a common strategy for anti-cancer therapies. Several quinazolinone derivatives have been shown to cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov For example, a study on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones demonstrated that certain compounds induced G2/M cell cycle arrest, which is indicative of the inhibition of tubulin polymerization. nih.gov Similarly, the quinazoline derivative 04NB-03 was found to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells. nih.gov
Antioxidant Mechanisms of Quinazolinone Scaffolds
While many quinazolinone derivatives are investigated for their anti-cancer properties, some also exhibit antioxidant activity. nih.govnih.gov This dual activity is of significant interest in medicinal chemistry. The antioxidant potential of these compounds is often attributed to their chemical structure, which can facilitate the neutralization of free radicals through various mechanisms.
Hydrogen Atom Transfer (HAT) Pathways
The hydrogen atom transfer (HAT) mechanism is a common pathway by which antioxidant compounds neutralize free radicals. This process involves the donation of a hydrogen atom from the antioxidant molecule to a radical species, thereby stabilizing the radical and preventing it from causing cellular damage. While specific studies on the HAT potential of this compound are absent, the general quinazolinone scaffold has been part of research into antioxidant activities where HAT is a considered mechanism.
Electron Donation Capacity
Another important mechanism of antioxidant action is the ability of a compound to donate an electron to a free radical, a process known as single electron transfer (SET). This donation converts the free radical into a more stable species. The electron-donating capacity of various quinazolinone derivatives has been evaluated in several studies, indicating that the chemical nature of the substituents on the quinazolinone ring plays a crucial role in this activity. nih.gov
Metal Ion Chelation Strategies for Quinazolinone Derivatives
The inherent structure of the quinazolinone scaffold can be strategically modified to impart metal ion chelation capabilities, a property of significant interest in medicinal chemistry for its potential therapeutic applications. While this compound itself is not prominently cited for its metal-chelating properties, studies on its derivatives reveal that the introduction of specific functional groups is a key strategy to induce this activity. These derivatives serve as a blueprint for understanding the structural requirements for effective metal ion chelation within the quinazolinone class of compounds.
Research has demonstrated that the introduction of hydroxyl groups, particularly in a vicinal arrangement on a phenyl ring substituted at the 2-position of the quinazolinone core, confers metal-chelating properties. nih.govresearchgate.net For instance, derivatives with two hydroxyl groups in the ortho position on a 2-phenyl ring have been shown to exhibit these capabilities. nih.govresearchgate.net This is exemplified by the compound 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one, which has been identified as a potent antioxidant with promising metal-chelating properties. nih.govresearchgate.net
Another effective strategy involves the incorporation of a well-known chelating agent, such as 8-hydroxyquinoline, into the quinazolinone structure. This approach has led to the synthesis of novel quinazolinone derivatives capable of forming stable complexes with various transition metal ions. researchgate.netresearchgate.netsphinxsai.com These hybrid molecules are designed to have distinct coordination sites for metal ions, thereby enhancing their chelating potential.
The chelation of transition metal ions such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) by these modified quinazolinone ligands has been extensively studied. researchgate.netresearchgate.netingentaconnect.com Characterization of the resulting metal complexes has often revealed a 1:2 metal-to-ligand stoichiometry. researchgate.netresearchgate.netsphinxsai.com Spectroscopic and magnetic susceptibility studies have been employed to propose the geometry of these complexes, which can vary depending on the metal ion. For example, octahedral geometries have been suggested for Co(II), Ni(II), and Mn(II) complexes, a distorted octahedral geometry for Cu(II), and a tetrahedral geometry for Zn(II) complexes. researchgate.netresearchgate.net
The following table summarizes the findings from studies on the metal chelation properties of various quinazolinone derivatives, highlighting the specific structural modifications that enable this activity.
| Derivative Class | Key Structural Feature for Chelation | Chelated Metal Ions | Proposed Complex Stoichiometry (Metal:Ligand) | Proposed Complex Geometry | Reference |
| 2-Phenylquinazolin-4(3H)-ones | Two hydroxyl groups in ortho position on the 2-phenyl ring | Not specified | Not specified | Not specified | nih.govresearchgate.net |
| 3-(8-Quinolinol-5-yl)-4(3H)-Quinazolinones | 8-Hydroxyquinoline moiety | Cu(II), Co(II), Ni(II), Zn(II), Mn(II) | 1:2 | Octahedral (Co, Ni, Mn), Distorted Octahedral (Cu), Tetrahedral (Zn) | researchgate.netingentaconnect.com |
| 2-(Substituted)-3-(8-hydroxyquinolin-5-yl)-3(H)-quinazolin-4-ones | 8-Hydroxyquinoline moiety | Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | 1:2 | Octahedral (Co, Ni, Mn), Distorted Octahedral (Cu), Tetrahedral (Zn) | researchgate.netsphinxsai.com |
These studies underscore that the metal chelation strategy for the quinazolinone scaffold relies on the introduction of suitable donor atoms, typically through hydroxyl or other chelating functionalities, which can effectively coordinate with metal ions.
Computational Chemistry and Molecular Modeling Approaches in Quinazolinone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a target protein. This method is extensively used in quinazolinone research to understand how these compounds interact with various receptors and enzymes.
Prediction of Binding Modes and Affinities
Molecular docking simulations have been successfully employed to predict the binding modes and affinities of quinazolinone derivatives against a variety of biological targets. For instance, studies have shown that these compounds can effectively dock into the active sites of enzymes like cyclooxygenase-2 (COX-2) and matrix metalloproteinase-13 (MMP-13). researchgate.netnih.gov The binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the interaction strength. Lower, more negative values typically indicate a stronger and more favorable interaction.
In one study, a series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and their binding affinities for COX-2 were evaluated using molecular docking. The results revealed that several compounds exhibited significant binding, with docking scores indicating a high potential for inhibitory activity. researchgate.net Similarly, docking studies of quinazolinone derivatives against Mycobacterium tuberculosis receptor LipB have shown promising binding affinities, with some compounds exhibiting values greater than the standard drug isoniazid. dergipark.org.tr These predictions are crucial for identifying promising lead compounds for further experimental validation.
| Compound Class | Target Protein | Reported Binding Affinity Range (kcal/mol) | Reference |
| 2,4-disubstituted quinoline (B57606) derivatives | Mycobacterium tuberculosis LipB | -3.2 to -18.5 | dergipark.org.tr |
| Quinazolin-4-one derivatives | Cyclooxygenase-2 (4COX) | Up to -10.32 | researchgate.net |
| Quinazolin-2,4-dione derivatives | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 | ekb.eg |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
A critical aspect of molecular docking is the identification of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic contacts, van der Waals forces, and π-π stacking. For quinazolinone derivatives, the quinazolinone core and its various substituents can participate in a network of these interactions. nih.gov
For example, the docking of 2-(furan-2-yl)quinazolin-4-one derivatives into the ATP binding site of the EGFR tyrosine kinase revealed key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. nih.gov The nitrogen and oxygen atoms of the quinazolinone ring are often involved in forming hydrogen bonds with amino acid residues in the active site, while the aromatic rings can engage in hydrophobic and π-π stacking interactions. nih.gov Understanding these interactions is fundamental for optimizing the structure of the ligand to enhance its binding affinity and selectivity.
Molecular Dynamics (MD) Simulations for System Stability Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the docked complex and to observe the conformational changes that may occur. In the context of quinazolinone research, MD simulations have been used to validate the binding modes predicted by docking and to analyze the stability of the ligand within the active site of the target protein. nih.gov
Studies have employed MD simulations to investigate the liquid-crystal phases of related phenyl-pyrimidine compounds, demonstrating the importance of accurate molecular models in reproducing experimental observations. nih.gov For quinazolinone-based inhibitors, MD simulations can reveal the persistence of key intermolecular interactions over the simulation period, providing further confidence in the predicted binding mode. nih.gov
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations are employed to investigate the electronic structure of molecules, providing insights into properties such as molecular orbital energies, charge distribution, and reactivity. For quinazolinone derivatives, QM methods like Density Functional Theory (DFT) are used to understand their electronic properties and how these relate to their biological activity. researchgate.net
These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is an indicator of molecular stability and reactivity. researchgate.net For instance, studies on quinazolin-2,4-dione derivatives have utilized DFT calculations to investigate their molecular structures and relative stabilities. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide the design of more potent inhibitors. nih.govunar.ac.id
These models use the three-dimensional structural information of the molecules to derive correlations between their steric, electrostatic, and hydrophobic fields and their observed biological activity. nih.gov The resulting contour maps from these analyses highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for lead optimization. researchgate.net QSAR studies have been successfully applied to various quinazolinone analogs targeting enzymes such as EGFR and MMP-13. nih.govunar.ac.id
| QSAR Model | Target | Key Findings | Reference |
| CoMFA/CoMSIA | MMP-13 inhibitors | Electrostatic, hydrophobic, and H-bond acceptor fields primarily influence activity. | nih.gov |
| 3D-QSAR | EGFR inhibitors | Identified key structural features for enhanced inhibitory activity. | unar.ac.idresearchgate.net |
| 2D- and 3D-QSAR | Osteosarcoma targets (FGFR4) | Predicted compound activity and guided the design of new derivatives. | nih.gov |
In Silico Profiling Methodologies (Excluding Specific ADMET Results)
In silico profiling encompasses a range of computational methods used to predict the physicochemical and pharmacokinetic properties of drug candidates. While specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results are beyond the scope of this article, the methodologies themselves are crucial in early-stage drug discovery. For quinazolinone derivatives, these methods are used to assess their drug-likeness and to filter out compounds with predicted unfavorable properties. benthamdirect.comnih.gov
Web-based tools and specialized software are often used to calculate properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, which are all important for oral bioavailability as described by Lipinski's rule of five. ekb.eg These in silico profiling techniques help to prioritize which synthesized or designed compounds should be advanced to more resource-intensive experimental testing. benthamdirect.com
Advanced Research Techniques and Methodologies for Quinazolinone Analysis
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are fundamental in the characterization of newly synthesized chemical entities. For quinazolinone derivatives, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In quinazolinone derivatives, characteristic absorption bands for the C=O (carbonyl) and N-H groups are typically observed. For example, the IR spectrum of 2-[(E)-2-Furan-2-yl-vinyl]-3H-quinazolin-4-one shows a C=O stretching vibration at 1732 cm⁻¹ nih.gov.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula .
Table 1: Representative Spectroscopic Data for Quinazolinone Derivatives
| Technique | Compound | Observed Data | Reference |
| ¹H NMR | 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | δ (ppm) = 6.95–7.03 (m, 2H), 7.44–7.58 (m, 2H), 7.77–7.90 (m, 2H), 8.16–8.25 (m, 2H); 12.49 (s, 1H), 13.81 (s, 1H) | mdpi.com |
| ¹³C NMR | 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | δ (ppm) = 113.71, 117.87, 118.81, 120.73, 126.03, 126.96, 127.68, 133.71, 135.02, 146.11, 153.69, 160.02, 161.37 | mdpi.com |
| IR (cm⁻¹) | 3-(4-acetylphenyl)-2-[(E)-(2-furyl)-vinyl] (3H)-quinazolin-4-one | 1732 (C=O of quinazoline), 1670 (C=O of ketone) | nih.gov |
| HRMS (ESI+) | 2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one | m/z calculated for C₁₄H₁₀N₂O₃ [M+H]⁺ 255.0764, found 255.0761 |
Note: Specific data for 2-Butylsulfanyl-1H-quinazolin-4-one was not available in the searched literature. The data presented is for analogous compounds.
X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including how a ligand binds to its protein target. While no specific X-ray crystal structures for this compound co-crystallized with a protein were found in the provided search results, the methodology is widely applied in drug discovery involving quinazolinone scaffolds. For example, the crystal structure of 2,3-dihydro-3-[(S)-1-phenethyl]-4(1H)-quinazolinone derivatives has been determined to understand their stereochemistry and conformational preferences mdpi.com. Such studies are crucial for structure-based drug design, enabling the optimization of ligand-protein interactions to enhance potency and selectivity.
Biochemical Assays for Enzyme Activity and Inhibition
Biochemical assays are essential for determining the inhibitory activity of compounds against specific enzymes, which are often the molecular targets in drug discovery. Quinazolinone derivatives have been evaluated as inhibitors of various enzymes, including kinases. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). For instance, novel 2-sulfanylquinazolin-4(3H)-one derivatives have been evaluated for their inhibitory activity against multiple protein kinases such as EGFR, VEGFR2, HER2, and CDK2 nih.gov.
Table 2: Example of Biochemical Assay Data for a Quinazolinone Derivative
| Assay Type | Target Enzyme | Test Compound | IC₅₀ (µM) | Reference |
| Kinase Inhibition | VEGFR2 | Sunitinib (Reference) | 0.09 ± 0.01 | nih.gov |
Note: Specific biochemical assay data for this compound was not available in the searched literature.
Cell-Based Assays for In Vitro Biological Activity Evaluation
Cell-based assays are critical for assessing the biological effects of a compound in a cellular context. These assays can measure various endpoints, including cell viability, proliferation, and apoptosis (programmed cell death). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines. Numerous quinazolinone derivatives have demonstrated significant cytotoxic activity in various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) mdpi.com.
Table 3: Representative Cytotoxicity Data for Quinazolinone Derivatives
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| HCT-116 | 2-(prop-2-yn-1-ylthio)quinazolinone | 14.60 | mdpi.com |
| MCF-7 | 2-(prop-2-yn-1-ylthio)quinazolinone | 13.50 | mdpi.com |
Note: Specific cell-based assay data for this compound was not available in the searched literature. The data presented is for analogous compounds.
Biophysical Techniques for Molecular Interaction Analysis (e.g., Thermal Shift Assays)
Biophysical techniques provide quantitative information about the interaction between a ligand and its target protein. Thermal shift assays, also known as differential scanning fluorimetry (DSF), are used to assess the stabilization of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates binding. This technique is valuable for screening compound libraries and confirming target engagement. While specific thermal shift assay data for this compound is not available in the reviewed literature, this method has been successfully applied to other quinazolinone derivatives to screen for kinase inhibitors.
Q & A
Q. What are the common synthetic routes for 2-Butylsulfanyl-1H-quinazolin-4-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with 2-butylthiol under acidic or basic conditions. Key parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .
-
Temperature control : Reflux at 80–100°C for 12–24 hours improves yield .
-
Catalysts : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) accelerates cyclization .
-
Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress .
Optimization Parameter Recommended Condition Yield Range Solvent Ethanol 60–75% Temperature 80°C (reflux) 70–85% Catalyst PTSA (5 mol%) 80–90%
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
-
NMR Spectroscopy :
-
¹H NMR : Identifies alkylthio substituents (δ 1.2–1.6 ppm for butyl CH₂; δ 3.3–3.5 ppm for S-CH₂) and aromatic protons (δ 7.2–8.1 ppm) .
-
¹³C NMR : Confirms carbonyl (C=O at ~165 ppm) and quinazoline ring carbons .
-
IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
-
Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 263) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for quinazolin-4-one derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
-
Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MIC vs. time-kill assays) .
-
Purity validation : HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity; impurities >2% skew activity .
-
Meta-analysis : Pool data from ≥5 studies, adjusting for variables like solvent (DMSO vs. saline) and concentration ranges .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound analogs?
- Methodological Answer :
-
Substituent variation : Modify the butylthio group (e.g., phenylthio, benzylthio) and quinazoline N-positions .
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Biological testing : Screen against target enzymes (e.g., DHFR, COX-2) using kinetic assays (IC₅₀ values) .
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Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to active sites .
Analog Modification Observed Activity Trend Butyl → Benzyl (S-substituent) ↑ Antibacterial activity (MIC 8→2 µg/mL) N1 → N3 substitution ↓ Cytotoxicity (IC₅₀ 10→50 µM)
Q. How should researchers approach computational modeling of this compound’s interaction with biological targets?
- Methodological Answer :
- Target selection : Prioritize proteins with known quinazolinone binding (e.g., EGFR tyrosine kinase) .
- Docking protocols :
Prepare ligand (SMILES → 3D structure via Open Babel).
Optimize protein structure (PDB: 1M17) with CHARMM force fields.
Run 100 ns molecular dynamics simulations (GROMACS) to assess stability .
Notes on Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
